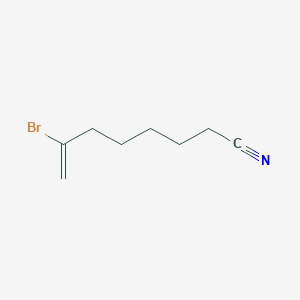

7-Bromo-7-octenenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in the papers. For instance, the synthesis of octabromoperylene dianhydride and its derivatives is reported, which involves the introduction of bromine atoms into an organic framework, resulting in enhanced electronic properties and the potential for halogen bonding interactions . Similarly, the synthesis of 5-bromopenta-2,4-diynenitrile is achieved, and its reactivity with terminal alkynes is explored, leading to complex structures through cascade reactions . These studies suggest that the synthesis of 7-Bromo-7-octenenitrile would likely involve the addition of a bromine atom to an alkyne precursor, followed by further functionalization.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of bromine atoms, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallography is used to characterize the structure of the synthesized compounds . The presence of bromine is likely to affect the molecular geometry and electron distribution in 7-Bromo-7-octenenitrile, although specific details are not provided in the papers.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the papers. For example, the reactivity of 5-bromopenta-2,4-diynenitrile with terminal alkynes under certain catalytic conditions leads to the formation of dienes and benzofulvene scaffolds . The presence of a bromine atom in 7-Bromo-7-octenenitrile would similarly be expected to influence its reactivity, potentially making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 7-Bromo-7-octenenitrile, they do provide information on related brominated compounds. The introduction of bromine atoms can lead to changes in optical properties, as seen with the red-shifted optical properties of octabromoperylene derivatives . Additionally, the presence of bromine can enhance the electron-transport characteristics of these compounds . These insights suggest that 7-Bromo-7-octenenitrile may also exhibit unique physical and chemical properties due to the presence of the bromine atom.

Scientific Research Applications

Synthesis and Characterization of Cyclooctatriene Derivatives

7-Bromo-7-octenenitrile plays a role in the synthesis of cyclooctatriene derivatives. For instance, 3,5,7-Cyclooctatriene-1,2-dione, a labile substance, was synthesized from 7-bromo-3,5-cyclooctadiene-1,2-dione by dehydrobromination. This process was characterized using 1H-NMR spectrum and chemical reactions, demonstrating the formation of 3-bromo derivative mainly through 1H-NMR spectroscopy (Oda, Miyakoshi, Kitahara, 1977).

Cycloaddition Reactions of Halomethylenecyclopropanes

In the study of cycloaddition reactions, halomethylenecyclopropanes, including derivatives of 7-bromo-7-octenenitrile, were observed to undergo various reactions to form different compounds. These include head-to-head dimerizations and cross cycloaddition reactions, leading to the production of specific octanes and cyclopropenes (Bottini, Cabral, 1978).

Development of Substituted Benzobarrelenes

The bromination of derivatives similar to 7-bromo-7-octenenitrile has been pivotal in synthesizing substituted benzobarrelenes. The process involves bromination at specific temperatures, followed by reactions like dehydrobromination to yield these benzobarrelenes. This method has been shown to offer high yield and effectiveness in producing various substituted benzobarrelenes (Balcı, Çakmak, Harmandar, 1985).

Synthesis of Bicyclo[5.1.0]oct-1(8)-enes

7-Bromo-7-octenenitrile is also an intermediate in the synthesis of 8-substituted bicyclo[5.1.0]oct-1(8)-enes. This compound is essential for generating various bicyclic cyclopropenes, which are significant in forming Diels-Alder adducts. These adducts have been found to be endo-exo isomers, providing insights into the stereochemistry of such reactions (Lee, Chen, Chen, 1998).

Bromination and Structural Analysis

The bromination process of compounds similar to 7-bromo-7-octenenitrile has been studied, revealing insights into mechanisms like Wagner-Meerwein rearrangement and the formation of tribromides. Such studies are crucial in understanding the structural and chemical behavior of brominated organic compounds (Harmandar, Balcı, 1985).

properties

IUPAC Name |

7-bromooct-7-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOTZJOKEGDJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641089 |

Source

|

| Record name | 7-Bromooct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-7-octenenitrile | |

CAS RN |

485320-19-2 |

Source

|

| Record name | 7-Bromooct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1323497.png)